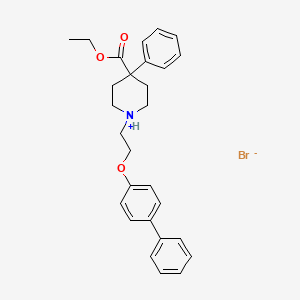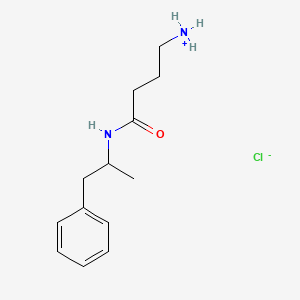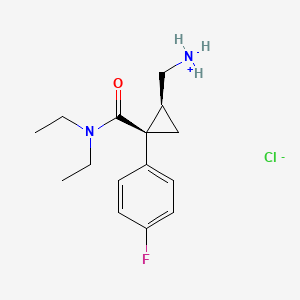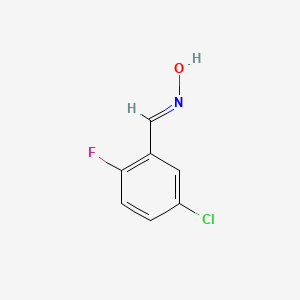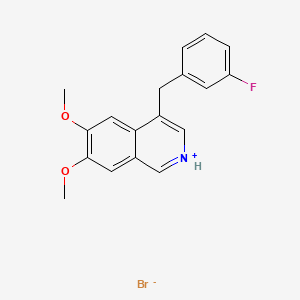
3-Chloromandelic acid amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloromandelic acid amide is a derivative of mandelic acid, where the hydroxyl group is replaced by an amide group, and a chlorine atom is substituted at the third position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloromandelic acid amide typically involves the reaction of 3-chlorobenzaldehyde with potassium cyanide in the presence of a suitable catalyst to form 3-chloromandelonitrile. This intermediate is then hydrolyzed to produce 3-chloromandelic acid, which is subsequently converted to its amide form using ammonia or an amine under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic methods using recombinant Escherichia coli strains expressing specific enzymes such as oxynitrilase and nitrilase. These enzymes facilitate the conversion of chlorinated benzaldehydes to the desired amide with high enantioselectivity and efficiency .
化学反応の分析
Types of Reactions: 3-Chloromandelic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under suitable conditions.
Major Products Formed:
Oxidation: 3-Chloromandelic acid.
Reduction: 3-Chlorophenylglycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloromandelic acid amide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme-catalyzed reactions and enzyme specificity.
作用機序
The mechanism of action of 3-Chloromandelic acid amide involves its interaction with specific enzymes or receptors in biological systems. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorine atom may also participate in halogen bonding, further modulating the compound’s interactions with molecular targets .
類似化合物との比較
Mandelic Acid Amide: Lacks the chlorine substitution, resulting in different reactivity and biological activity.
4-Chloromandelic Acid Amide: Chlorine substitution at the fourth position, leading to variations in chemical properties and applications.
2-Chloromandelic Acid Amide: Chlorine substitution at the second position, affecting the compound’s steric and electronic characteristics.
Uniqueness: 3-Chloromandelic acid amide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological interactions. This makes it a valuable compound for targeted applications in various scientific and industrial fields.
特性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12) |
InChIキー |
OENYBIZVWXUXCG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13737564.png)
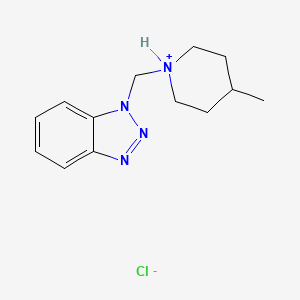
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)
